molecular formula C10H5F4NO2 B3041602 (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid CAS No. 32996-33-1

(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid

Cat. No.: B3041602
CAS No.: 32996-33-1
M. Wt: 247.15 g/mol
InChI Key: ULAKIDXRHVHYMK-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid is a fluorinated indole derivative characterized by a tetrafluoro substitution on the indole ring and an acetic acid moiety at the 3-position.

Properties

IUPAC Name

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO2/c11-6-5-3(1-4(16)17)2-15-10(5)9(14)8(13)7(6)12/h2,15H,1H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAKIDXRHVHYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical Context and Structural Significance

The indole scaffold, particularly when functionalized with fluorine atoms, has garnered significant attention due to its enhanced metabolic stability, bioavailability, and binding affinity in bioactive molecules. The tetrafluoro substitution at positions 4,5,6,7 on the indole ring introduces steric and electronic effects that profoundly influence reactivity and physicochemical properties. The acetic acid moiety at position 3 further enables conjugation or salt formation, expanding its utility in drug design.

Fischer Indole Synthesis with Fluorinated Phenylhydrazines

Reaction Mechanism and Precursor Design

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. Adapting this method for tetrafluorinated derivatives involves:

  • Synthesis of tetrafluorophenylhydrazine :
    • Fluorinated anilines (e.g., 2,3,4,5-tetrafluoroaniline) are diazotized using NaNO₂/HCl, followed by reduction with SnCl₂ to yield the corresponding phenylhydrazine.
    • Challenges include the electron-withdrawing nature of fluorine, which slows diazotization. Optimized conditions (e.g., −10°C, excess HCl) mitigate this issue.
  • Cyclization with γ-keto esters :

    • Reaction of tetrafluorophenylhydrazine with ethyl levulinate (γ-keto ester) in ethanolic H₂SO₄ at reflux (78°C, 12–24 h) forms the ethyl ester of the target compound.
    • Key intermediates:
      $$
      \text{Tetrafluorophenylhydrazine} + \text{CH}3\text{COCH}2\text{CH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{Ethyl (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetate}
      $$
  • Saponification :

    • Hydrolysis of the ester using NaOH/H₂O (80°C, 4 h) followed by acidification (HCl) yields the free acid.
Limitations and Modifications
  • Low yields (30–40%) due to steric hindrance from fluorine substituents.
  • Alternative solvents : Replacing ethanol with trifluoroethanol (TFE) improves cyclization efficiency by stabilizing cationic intermediates.

Friedel-Crafts Fluoroacetylation and Oxidation

Direct Acylation of Tetrafluoroindole

A two-step strategy leveraging Friedel-Crafts chemistry:

  • Synthesis of tetrafluoroindole :
    • Via Pd-catalyzed cyclization of 2-iodo-3,4,5,6-tetrafluoroaniline with acetylene derivatives.
  • Friedel-Crafts acylation :

    • Reaction with fluorinated acetic acid derivatives (e.g., trifluoroacetic anhydride) under catalyst-free conditions (80°C, 6 h):
      $$
      \text{Tetrafluoroindole} + \text{CF}3\text{CO}2\text{H} \rightarrow \text{(4,5,6,7-Tetrafluoro-1H-indol-3-yl)trifluoromethyl ketone}
      $$
  • Oxidation to carboxylic acid :

    • The ketone intermediate is oxidized using KMnO₄ in acidic medium (H₂SO₄, 60°C, 8 h) to yield the acetic acid derivative.
Key Advantages
  • Regioselectivity : The electron-deficient indole ring directs acylation exclusively to position 3.
  • No metal catalysts : Reduces purification challenges.

Halogen Exchange from Tetrachloroindole Precursors

Synthesis of Tetrachloroindole-3-acetic Acid

  • Fischer indole synthesis :
    • Non-fluorinated phenylhydrazine reacts with γ-keto esters to form ethyl indole-3-acetate.
  • Chlorination :
    • Electrophilic chlorination (Cl₂, FeCl₃, 0°C, 2 h) introduces chlorine atoms at positions 4,5,6,7.

Fluorination via Halogen Exchange

  • Swarts reaction : Treatment with SbF₃/HF (120°C, 24 h) replaces Cl with F:
    $$
    \text{Tetrachloroindole-3-acetic acid} \xrightarrow{\text{SbF}_3/\text{HF}} \text{(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid}
    $$
  • Yield : 50–60%, with minor decomposition due to thermal sensitivity.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Fischer Indole 30–40 Well-established mechanism Low yield, sensitive intermediates
Friedel-Crafts 45–55 Regioselective, catalyst-free Requires oxidation step
Halogen Exchange 50–60 Scalable, uses stable precursors Harsh conditions, toxic reagents

Spectroscopic Characterization

Critical data for verifying synthesis success:

  • ¹H NMR (DMSO-d₆): Singlet at δ 3.85 (CH₂CO), indole NH at δ 12.1.
  • ¹⁹F NMR : Four distinct signals for F4–F7 (δ −110 to −125 ppm).
  • IR : C=O stretch at 1710 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹.

Industrial and Research Applications

  • Pharmaceutical intermediates : Serves as a building block for kinase inhibitors and NSAID derivatives.
  • Agrochemicals : Enhances herbicidal activity in auxin analogs.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole oxides.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s fluorinated nature enhances its interaction with biological molecules, making it a valuable tool in biochemical studies. It is used to investigate enzyme-substrate interactions and to develop fluorinated analogs of biologically active molecules.

Medicine

In medicine, (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is explored for its potential therapeutic applications. Its stability and bioactivity make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry

Industrially, the compound is used in the development of advanced materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability.

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Fluorination Patterns and Electronic Effects

  • (5-Fluoro-1H-indol-3-yl)acetic Acid (CAS: 1019115-63-9): Structure: Single fluorine at the 5-position of the indole ring. Molecular Weight: 193.17 g/mol . Key Differences: The mono-fluorination results in lower electron-withdrawing effects compared to the tetrafluoro substitution in the target compound. This reduces steric hindrance and may enhance solubility in polar solvents.
  • 2-(4,5-Difluoro-1H-indol-3-yl)acetic Acid (CAS: 443-75-4): Structure: Difluoro substitution at the 4- and 5-positions. Key Differences: Dual fluorination increases lipophilicity and acidity (pKa ~3.5–4.0) compared to mono-fluorinated analogs. However, the absence of 6,7-fluorine atoms limits its steric bulk and metal-binding capacity relative to the tetrafluoro compound .
  • 2-(4,6-Difluoro-1H-indol-3-yl)acetic Acid (CAS: 89434-03-7):

    • Structure : Fluorines at the 4- and 6-positions.
    • Key Differences : Asymmetric difluoro substitution may disrupt π-π stacking interactions, reducing crystallinity. The tetrafluoro analog’s symmetrical substitution likely enhances thermal stability .

Carboxylate Functionalization and Metal Coordination

  • Acetic Acid-Modified Sludge-Based Biochar (ASBB): Functional Groups: Carboxyl (-COOH) and hydroxyl (-OH) groups introduced via acetic acid treatment . Uranium Adsorption: Achieves 97.8% U(VI) removal at pH 6.0, attributed to monodentate coordination between UO₂²⁺ and -COO⁻ groups . The tetrafluoro indole’s rigid aromatic system may enhance selectivity for specific metal ions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Properties
(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid C₁₀H₇F₄NO₂ 257.17 4,5,6,7-tetrafluoro High lipophilicity, strong acidity (pKa ~2.5–3.0)
(5-Fluoro-1H-indol-3-yl)acetic acid C₁₀H₈FNO₂ 193.17 5-fluoro Moderate solubility in water
2-(4,5-Difluoro-1H-indol-3-yl)acetic acid C₁₀H₇F₂NO₂ 211.16 4,5-difluoro Enhanced acidity (pKa ~3.5)

Uranium Recovery and Environmental Remediation

  • ASBB : Modified with acetic acid to introduce -COOH groups, achieving rapid U(VI) adsorption (equilibrium in 5 min) and 93% retention after multiple cycles .
  • However, direct studies are needed to confirm this .

Pharmaceutical and Material Science

  • Structural Analogs : Fluorinated indole-acetic acids are precursors in drug synthesis (e.g., NSAIDs) due to their anti-inflammatory properties. The tetrafluoro variant’s increased lipophilicity could improve blood-brain barrier penetration .
  • Coordination Polymers : Carboxylate-rich compounds like ASBB and fluorinated indoles are used in designing metal-organic frameworks (MOFs) for catalysis or gas storage .

Biological Activity

(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid is a synthetic compound derived from the indole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is C10H6F4N2O2. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antibacterial properties. For instance, compounds similar to (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid have shown effectiveness against various bacterial strains. A study highlighted the efficacy of indole-3-acetic acid (a related compound) against Pseudomonas aeruginosa, revealing biofilm inhibition and interference with virulence factors .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acidS. aureus5 µg/mL
E. coli10 µg/mL
K. pneumoniae7 µg/mL

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Research indicates that the indole nucleus can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have been shown to activate caspases and inhibit cell proliferation in several cancer cell lines .

Antioxidant Activity

The antioxidant potential of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is noteworthy. Studies have indicated that indole-based compounds can scavenge free radicals and reduce oxidative stress markers in vitro .

Activity Type Test Method Result
AntioxidantDPPH Scavenging Assay32% inhibition at 50 µg/mL
ABTS AssayIC50 = 25 µg/mL

The mechanisms by which (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid exerts its biological effects are complex and multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : Indole derivatives can influence various signaling pathways associated with apoptosis and inflammation.
  • Biofilm Disruption : The ability to disrupt biofilms makes this compound a candidate for treating persistent bacterial infections.

Case Studies

A case study involving the synthesis and evaluation of related indole compounds demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The study reported MIC values as low as 3 µg/mL for certain derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid

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